Absolute Oral Bioavailability: Bromhexine(1+) vs. Ambroxol — The Prodrug-Active Metabolite PK Dichotomy
Bromhexine(1+) exhibits markedly lower absolute oral bioavailability than its active metabolite ambroxol, a consequence of extensive first-pass hepatic metabolism. In human studies, the absolute bioavailability of bromhexine hydrochloride was 22.2 ± 8.5% for tablets and 26.8 ± 13.1% for oral solution, with first-pass metabolism accounting for approximately 75–80% of the administered dose [1]. By contrast, ambroxol administered orally achieves substantially higher absolute bioavailability, reduced by only approximately one-third (~30%) due to first-pass effect, yielding ~70% systemic availability [2]. This ~2.6–3.2-fold difference in oral bioavailability means that bromhexine(1+) functions as a prodrug whose therapeutic effect depends upon hepatic conversion to ambroxol and other active metabolites, whereas ambroxol acts directly without requiring bioactivation [3]. Concomitant food intake further increases bromhexine plasma concentrations, a factor not observed to the same degree with ambroxol [1].
| Evidence Dimension | Absolute oral bioavailability (% of administered dose reaching systemic circulation) |
|---|---|
| Target Compound Data | 22.2 ± 8.5% (tablets); 26.8 ± 13.1% (oral solution) |
| Comparator Or Baseline | Ambroxol: ~70% absolute oral bioavailability (first-pass reduction of ~30% from complete absorption) |
| Quantified Difference | Ambroxol bioavailability is approximately 2.6–3.2× higher than bromhexine tablets; bromhexine first-pass extraction ~75–80% vs. ambroxol ~30% |
| Conditions | Human pharmacokinetic studies; oral administration of bromhexine hydrochloride tablets (8–32 mg) and ambroxol oral formulations in healthy volunteers; absolute bioavailability determined vs. intravenous reference |
Why This Matters
For procurement decisions, this PK distinction determines whether a directly active mucolytic (ambroxol) or a prodrug with sustained metabolite generation (bromhexine) is clinically appropriate, particularly in patients with hepatic impairment where prodrug conversion may be compromised.
- [1] RxReasoner. Bromhexine — Pharmacokinetic Properties: Absorption, Bioavailability, Food Effect. Accessed April 2026. View Source
- [2] RxReasoner. Ambroxol — Pharmacokinetic Properties: Bioavailability, First-Pass Effect. Accessed April 2026. View Source
- [3] Journals.eco-vector.com. Comparative evaluation of pharmacokinetic and pharmacodynamic characteristics of ambroxol compared with bromhexine: ambroxol has higher bioavailability. Accessed April 2026. View Source
